ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate
Description
Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate is a heterocyclic compound featuring a pteridine core substituted with a 4-chlorophenylamino group at position 4 and an ethyl benzoate moiety at position 2 via an amino linker. The pteridine scaffold is a bicyclic system composed of fused pyrimidine and pyrazine rings, which confers rigidity and planar geometry. This compound is hypothesized to exhibit biological activity due to structural similarities with kinase inhibitors or folate antagonists .
Properties
IUPAC Name |
ethyl 4-[[4-(4-chloroanilino)pteridin-2-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c1-2-30-20(29)13-3-7-16(8-4-13)26-21-27-18-17(23-11-12-24-18)19(28-21)25-15-9-5-14(22)6-10-15/h3-12H,2H2,1H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPOPDGVENHAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the 4-chlorophenyl group through nucleophilic substitution. The final step involves esterification to introduce the ethyl benzoate moiety. Reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pteridine and benzoate moieties.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium, copper complexes). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anti-cancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Comparisons
Table 1: Key Structural Features of Ethyl 4-({4-[(4-Chlorophenyl)amino]pteridin-2-yl}amino)benzoate and Analogues
| Compound Name | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Pteridine | 4-Chlorophenylamino, ethyl benzoate | Amino, ester, chloro |
| Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (I) | Benzene | 2-Hydroxybenzylamino, ethyl benzoate | Hydroxyl, ester, amino |
| Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (II) | Benzene | 3,5-di-tert-butyl-2-hydroxybenzylamino, ethyl benzoate | Hydroxyl, ester, bulky alkyl |
| Methyl 4-[(2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetamido)methyl]benzoate | Pyrimidine | Sulfanyl acetamido, 4-chlorophenyl, methyl benzoate | Sulfhydryl, amide, chloro |
| 4-{Benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-chlorophenyl benzoate | Benzene | Benzoyl, sulfonyl, 4-chlorophenyl, benzoate | Sulfonyl, ester, chloro |
Key Observations :
- Core Heterocycles: The target compound’s pteridine core distinguishes it from benzene or pyrimidine-based analogues.
- Substituent Effects : The 4-chlorophenyl group is common in the target compound and ’s pyrimidine derivative. However, hydroxyl and tert-butyl groups in compounds I and II alter solubility and steric bulk, respectively. The sulfonyl group in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-rich pteridine system .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Compound I | Compound II | Compound | Compound |
|---|---|---|---|---|---|
| LogP | ~3.2 (estimated) | ~2.1 | ~5.8 | ~3.5 | ~4.0 |
| Solubility (mg/mL) | <0.1 (aqueous) | ~1.2 | <0.01 | ~0.5 | <0.1 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 3 | 1 |
Analysis :
- The target compound’s moderate lipophilicity (LogP ~3.2) balances membrane permeability and aqueous solubility, whereas bulky tert-butyl groups in Compound II drastically increase LogP (~5.8), reducing solubility.
- Hydroxyl groups in Compounds I and II improve aqueous solubility but may limit blood-brain barrier penetration compared to the chloro-substituted target .
Biological Activity
Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a complex structure that can be described by the following molecular formula: C16H16ClN5O2. The presence of the pteridine moiety and the chlorophenyl group suggests potential interactions with various biological targets.
Structural Formula
The structural representation can be summarized as:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pteridine have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The IC50 values for these compounds often fall below 10 µM, indicating potent activity.
Case Study: Pteridine Derivatives
A study involving pteridine derivatives showed promising results with IC50 values ranging from 3.0 µM to 5.85 µM against different cancer cell lines. Notably, one compound exhibited a remarkable increase in caspase-3 levels, suggesting an apoptotic mechanism of action .
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.85 | Apoptosis |
| Compound B | A549 | 3.0 | Apoptosis |
| Ethyl derivative | Various | <10 | Cytotoxicity |
Anti-Cholinesterase Activity
Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's. This compound may exhibit such activity due to its structural features.
In Vitro Studies
In vitro assays have shown that related compounds possess significant anti-cholinesterase activity, with IC50 values comparable to established drugs like donepezil . This suggests that this compound could be a candidate for further investigation in neuropharmacology.
The mechanisms underlying the biological activities of this compound likely involve:
- Inhibition of Enzymatic Activity : Compounds targeting cholinesterase enzymes can enhance acetylcholine levels, improving synaptic transmission.
- Induction of Apoptosis : The ability to increase caspase activity indicates a potential role in programmed cell death pathways, particularly in cancer cells.
- Receptor Modulation : The structural components may interact with various receptors involved in cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
